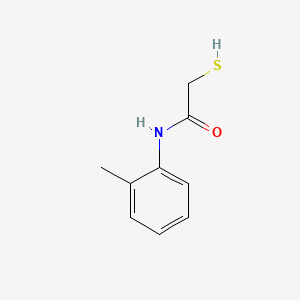

Thioglycolic acid o-toluidide

Description

Contextualization within Organosulfur and Amide Chemistry

N-(2-methylphenyl)-2-sulfanylacetamide is situated at the intersection of two major fields in organic chemistry: organosulfur chemistry and amide chemistry. Organosulfur chemistry explores compounds containing carbon-sulfur bonds, which are widespread in nature and industry. wikipedia.orgresearchgate.net Sulfur's presence imparts unique characteristics to molecules; for instance, thiols (R-SH) are generally more acidic and more potent nucleophiles than their alcohol (R-OH) counterparts. wikipedia.orgwikipedia.org Organosulfur compounds are integral to biochemistry, found in amino acids like cysteine and methionine, and in pharmaceuticals such as penicillin. wikipedia.orgwikipedia.org

Amide chemistry focuses on the amide functional group (R-CO-NR'R''), one of the most stable and prevalent linkages in organic and biological molecules. cuny.edu The amide bond's planarity and resistance to hydrolysis are fundamental to the structure of proteins and peptides. cuny.edu The specific class to which N-(2-methylphenyl)-2-sulfanylacetamide belongs is N-aryl amides, where the amide nitrogen is directly attached to an aromatic ring. This configuration influences the electronic properties and reactivity of the amide group. The study of this compound contributes to the broader understanding of how sulfur-containing functionalities can be integrated with stable amide frameworks to create molecules with specific properties.

Significance of Aryl Amide and Thiol Functional Groups in Contemporary Chemical Science

The two defining functional groups of N-(2-methylphenyl)-2-sulfanylacetamide—the aryl amide and the thiol—are of considerable importance in modern chemical science. wikipedia.org Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. wikipedia.orgmasterorganicchemistry.com

The thiol group (-SH) is a key player in various chemical and biological processes. Its nucleophilicity allows it to participate in a range of reactions, and its ability to undergo oxidation to form disulfide bonds (-S-S-) is a critical mechanism for cross-linking and stabilizing protein structures in biochemistry. wikipedia.org In materials science, thiols are known for their ability to form self-assembled monolayers on metal surfaces, such as gold. wikipedia.org

Overview of Thioglycolic Acid and o-Toluidine (B26562) as Precursors in Organic Synthesis

The synthesis of N-(2-methylphenyl)-2-sulfanylacetamide is conceptually derived from two precursor molecules: thioglycolic acid and o-toluidine. These reagents are themselves valuable building blocks in organic synthesis.

Thioglycolic Acid (HSCH₂CO₂H) is a bifunctional organic compound, containing both a thiol and a carboxylic acid group. wikipedia.org This dual functionality makes it a versatile synthetic intermediate. It is produced commercially from the reaction of a chloroacetate (B1199739) salt with an alkali metal hydrosulfide (B80085). wikipedia.orgsciencemadness.org Its ability to act as a reducing agent is notable, particularly at higher pH levels. sciencemadness.org In industrial applications, derivatives of thioglycolic acid are used as stabilizers for polymers like PVC. wikipedia.orggoogle.com

| Precursor | Chemical Formula | Key Functional Groups | Molar Mass |

| Thioglycolic Acid | C₂H₄O₂S | Thiol (-SH), Carboxylic Acid (-COOH) | 92.11 g/mol |

| o-Toluidine | C₇H₉N | Primary Amine (-NH₂), Aryl | 107.15 g/mol |

o-Toluidine (2-methylaniline) is an aromatic amine, part of the toluidine isomer family. It serves as a precursor in the synthesis of various products, including dyes and other specialized organic compounds. tandfonline.comuobaghdad.edu.iq The reaction to form N-(2-methylphenyl)-2-sulfanylacetamide involves the formation of an amide bond between the carboxylic acid group of thioglycolic acid and the amino group of o-toluidine. This type of condensation reaction is a fundamental transformation in organic chemistry, used to construct larger molecules from smaller, functionalized precursors. researchgate.net One reported method for a related synthesis involves the reaction of o-toluidine with thioglycolic acid after the diazotization of the amine. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

36076-50-3 |

|---|---|

Molecular Formula |

C9H11NOS |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-sulfanylacetamide |

InChI |

InChI=1S/C9H11NOS/c1-7-4-2-3-5-8(7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |

InChI Key |

TVBOSLXNNWWFEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Methylphenyl 2 Sulfanylacetamide

Direct Amide Bond Formation via Condensation of Thioglycolic Acid and o-Toluidine (B26562)

The most direct route to N-(2-methylphenyl)-2-sulfanylacetamide involves the formation of an amide bond between thioglycolic acid and o-toluidine. This reaction requires the activation of the carboxylic acid group of thioglycolic acid to facilitate nucleophilic attack by the amino group of o-toluidine.

Exploration of Coupling Reagents and Catalysts for Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and typically requires a coupling reagent to proceed efficiently. luxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating the reaction. globalresearchonline.net A variety of coupling reagents have been developed for amide synthesis, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. globalresearchonline.netsigmaaldrich.com

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for forming amides, esters, and anhydrides. peptide.com The water-soluble analogue, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is particularly useful as its urea (B33335) byproduct can be removed by aqueous extraction. peptide.com To minimize side reactions and racemization, carbodiimide (B86325) reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. sigmaaldrich.compeptide.com

Phosphonium-based reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), are highly efficient for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com

Uronium/aminium salt-based reagents are among the most effective. Compounds like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react quickly and with minimal side reactions. peptide.combachem.com HATU is noted for its high efficiency due to the anchimeric assistance provided by the pyridine (B92270) nitrogen of its HOAt leaving group. sigmaaldrich.com

The selection of a catalyst or coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and scalability. Biocatalytic approaches using enzymes like N-acyltransferases (NATs) and CoA ligases (CLs) are also emerging as sustainable alternatives for amide bond formation. rsc.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Class | Reagent Name | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSC | Water-soluble reagent and byproduct. peptide.com |

| Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct facilitates purification in solution-phase synthesis. peptide.com | |

| Diisopropylcarbodiimide | DIC | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generates OBt active esters; highly efficient. sigmaaldrich.combachem.com |

| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive due to the HOAt leaving group; low racemization. sigmaaldrich.compeptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular and efficient reagent; byproducts are generally soluble. bachem.com | |

| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | COMU | Based on OxymaPure leaving group, considered a safer alternative to benzotriazole-based reagents. sigmaaldrich.combachem.com |

Investigation of Solvent Systems and Reaction Conditions on Yield and Purity

The choice of solvent and reaction conditions significantly impacts the yield and purity of N-(2-methylphenyl)-2-sulfanylacetamide. Amide coupling reactions are commonly performed in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). luxembourg-bio.comvulcanchem.com These solvents are favored for their ability to dissolve the reactants and reagents while being relatively unreactive.

Reaction temperatures can vary widely, from 0 °C to reflux, depending on the reactivity of the substrates and the coupling reagent used. For instance, acylation reactions are often initiated at a lower temperature (0-25 °C) to control the reaction rate and then may be brought to room temperature or heated to ensure completion. In some industrial applications, continuous flow reactors are employed to enhance efficiency, with temperatures maintained between 60–80°C. vulcanchem.com The reaction time is also a critical parameter, typically ranging from a few hours to 24 hours, and is often monitored by techniques like thin-layer chromatography (TLC). tjpr.orgiucr.org

Table 2: Influence of Reaction Parameters on Amide Synthesis

| Parameter | Common Choices | Effect on Reaction |

|---|---|---|

| Solvent | DMF, DCM, THF | Affects solubility of reactants and reagents, can influence reaction rate and side products. Polar aprotic solvents are typical. vulcanchem.com |

| Temperature | 0 °C to Reflux | Controls reaction kinetics. Lower temperatures can increase selectivity and reduce side reactions, while higher temperatures increase the reaction rate. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts (e.g., HCl from acyl chlorides) and is required for phosphonium/uronium salt couplings. bachem.com |

| Reaction Time | 2 - 24 hours | Must be optimized to ensure the reaction goes to completion without significant degradation of product or reactants. tjpr.org |

Mechanistic Studies of Amide Formation in the context of N-(2-methylphenyl)-2-sulfanylacetamide

The mechanism of direct amide formation using a coupling reagent, such as a carbodiimide (R-N=C=N-R'), involves several steps. First, the carboxyl group of thioglycolic acid attacks the central carbon atom of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

Subsequently, the amino group of o-toluidine acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate. This attack forms a tetrahedral intermediate. The final step involves the collapse of this tetrahedral intermediate, which results in the formation of the stable amide bond of N-(2-methylphenyl)-2-sulfanylacetamide and the release of a neutral urea byproduct (R-NH-CO-NH-R'). When additives like HOBt are used, the O-acylisourea first reacts with HOBt to form an active ester, which is then aminolyzed by o-toluidine. This two-step process via an active ester is often more efficient and leads to higher purity products with less risk of racemization. peptide.com

Advanced Synthetic Strategies for N-(2-methylphenyl)-2-sulfanylacetamide

Beyond direct condensation, other synthetic routes offer alternative pathways to N-(2-methylphenyl)-2-sulfanylacetamide, often providing advantages in terms of precursor availability or avoidance of sensitive functional groups during key steps.

Functional Group Interconversions from Related Precursors

Functional Group Interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. lkouniv.ac.in A common FGI approach to synthesizing N-(2-methylphenyl)-2-sulfanylacetamide avoids the direct use of the potentially reactive thioglycolic acid in the amide coupling step.

This strategy typically involves two main steps:

Amide formation: o-Toluidine is first reacted with a haloacetyl halide, most commonly chloroacetyl chloride, in the presence of a base like triethylamine. vulcanchem.com This reaction forms the intermediate, 2-chloro-N-(2-methylphenyl)acetamide.

Nucleophilic substitution: The chloro-acetamide intermediate then undergoes a nucleophilic substitution reaction. The chlorine atom, a good leaving group, is displaced by a sulfur nucleophile. This can be achieved using a reagent such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to introduce the sulfanyl (B85325) (-SH) group, yielding the final product. vulcanchem.com

This pathway is advantageous as it separates the amide bond formation from the introduction of the thiol group, which can be sensitive to oxidation or participate in side reactions under certain coupling conditions.

Multi-component Reactions Incorporating Thioglycolic Acid and Toluidine Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent an efficient and atom-economical synthetic approach. nih.govtcichemicals.com While a specific MCR for the direct synthesis of N-(2-methylphenyl)-2-sulfanylacetamide is not prominently documented, the principles of MCRs can be applied to design such a pathway.

For instance, a three-component reaction could theoretically be devised involving o-toluidine, thioglycolic acid, and a third component. A well-known MCR involving these types of substrates is the synthesis of thiazolidinones from an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. researchgate.netresearchgate.net A reaction involving o-toluidine, an aldehyde (like formaldehyde (B43269) or a derivative), and thioglycolic acid could potentially lead to the formation of a thiazolidinone ring, which would then require subsequent transformation to yield the target linear acetamide (B32628).

Researchers have explored pseudo-five-component reactions, for example, reacting an aldehyde, ethylenediamine, and thioglycolic acid to create bis-thiazolidinone derivatives. researchgate.net These examples highlight the versatility of thioglycolic acid and amines as building blocks in MCRs, suggesting the potential for developing a novel, highly convergent synthesis for N-(2-methylphenyl)-2-sulfanylacetamide or its close derivatives.

Principles of Green Chemistry in the Synthesis of N-(2-methylphenyl)-2-sulfanylacetamide

The application of green chemistry principles to the synthesis of N-(2-methylphenyl)-2-sulfanylacetamide aims to reduce the environmental impact of the manufacturing process. While specific studies on the green synthesis of this exact compound are not widely published, principles can be extrapolated from research on related mercaptoacetamide and heterocyclic compound syntheses involving similar precursors like thioglycolic acid. researchgate.netnih.gov

One-Pot Synthesis: A key green chemistry strategy is the use of one-pot, multi-component reactions. The synthesis of thiazolidin-4-ones, for example, is often achieved through a one-pot reaction of an amine, an aldehyde, and thioglycolic acid. rsc.orgresearchgate.net This approach significantly reduces waste by eliminating the need to isolate and purify intermediates, saving time, energy, and solvents. researchgate.net A direct condensation of o-toluidine and thioglycolic acid aligns with this principle by reducing the number of synthetic steps compared to the haloacetyl chloride route. nih.gov

Benign Solvents: Traditional organic syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally friendly solvents. In related syntheses, eco-friendly media such as water, polyethylene (B3416737) glycol (PEG), and polypropylene (B1209903) glycol (PPG) have been successfully used. nih.gov PPG, for instance, is noted for being non-toxic, recyclable, and immiscible with water, which can simplify product work-up. nih.gov The use of ionic liquids as recyclable reaction media has also been reported for similar multi-component reactions. researchgate.net

Catalysis: The use of catalysts, particularly those that are efficient and recyclable, is a cornerstone of green chemistry. In syntheses involving thioglycolic acid, various catalysts have been employed to improve reaction efficiency under milder conditions. These include supported protic acids (e.g., HClO4–SiO2), which have shown enhanced catalytic potential and can be recovered and reused. rsc.org Furthermore, magnetically recoverable nanocatalysts, such as Fe3O4@SiO2 functionalized with thioglycolic acid, have been developed for green, solvent-free, mechanochemical reactions, demonstrating high efficiency and reusability over multiple cycles. semanticscholar.org

Interactive Data Table: Green Chemistry Principles in Amide Synthesis

| Principle | Application/Method | Advantage | Example from Related Syntheses | Reference |

| Process Intensification | One-pot, multi-component reactions | Reduces steps, waste, and energy consumption. | Synthesis of thiazolidin-4-ones from amines, aldehydes, and thioglycolic acid. | rsc.org, researchgate.net |

| Use of Safer Solvents | Replacement of VOCs with water, Polypropylene Glycol (PPG), or ionic liquids. | Reduces toxicity and environmental pollution; enhances recyclability. | PPG used as a recyclable solvent for 4-thiazolidinone (B1220212) synthesis. | nih.gov |

| Catalysis | Supported protic acids; magnetically recoverable nanocatalysts. | Increases reaction rates, allows milder conditions, enables catalyst reuse, reduces waste. | Use of Fe3O4@SiO2@vanillin@thioglycolic acid catalyst in solvent-free reactions. | semanticscholar.org |

Chemical Reactivity and Derivatization of N 2 Methylphenyl 2 Sulfanylacetamide

Reactivity of the Thiol Group (-SH) in N-(2-methylphenyl)-2-sulfanylacetamide

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity is central to many potential derivatization pathways for N-(2-methylphenyl)-2-sulfanylacetamide.

Oxidative Transformations to Disulfides and Higher Oxidation States

The sulfur atom in the thiol group of N-(2-methylphenyl)-2-sulfanylacetamide exists in its most reduced state. It is readily susceptible to oxidation. Mild oxidation of thiols typically yields disulfides. This transformation is a common and fundamental reaction for thiols, often occurring in the presence of mild oxidizing agents or even air. libretexts.org The formation of a disulfide bond from two molecules of N-(2-methylphenyl)-2-sulfanylacetamide would result in a dimeric structure linked by a sulfur-sulfur bond. This process is a redox reaction where the thiol is oxidized. nih.govresearchgate.net

Further oxidation under stronger conditions can lead to higher oxidation states of sulfur. The thioether linkage in analogous compounds can be oxidized to form sulfoxides and subsequently sulfones. vulcanchem.comrsc.org For instance, the oxidation of various aryl thioamides can be catalyzed by copper(II) chloride under an oxygen atmosphere to yield α-keto aryl thioamides. researchgate.net Similarly, it can be expected that the thiol group in N-(2-methylphenyl)-2-sulfanylacetamide could be oxidized to sulfonic acid under appropriate conditions. The oxidation of thioamides and other sulfur-containing compounds is a well-established transformation in organic synthesis. sciforum.netdokumen.pub

Table 1: Potential Oxidative Transformation Products of N-(2-methylphenyl)-2-sulfanylacetamide

| Starting Material | Oxidizing Condition | Potential Product |

| N-(2-methylphenyl)-2-sulfanylacetamide | Mild (e.g., air, I2) | Dimer (Disulfide) |

| N-(2-methylphenyl)-2-sulfanylacetamide | Moderate (e.g., H2O2) | N-(2-methylphenyl)-2-sulfinylacetamide (Sulfoxide) |

| N-(2-methylphenyl)-2-sulfanylacetamide | Strong (e.g., KMnO4) | N-(2-methylphenyl)-2-sulfonylacetamide (Sulfone) |

Nucleophilic Addition and Substitution Reactions of the Thiol Moiety

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions, most notably S-alkylation via an SN2 mechanism with alkyl halides. libretexts.org This reactivity allows for the introduction of a wide range of substituents at the sulfur atom. The increased nucleophilicity of the thiolate anion compared to the neutral thiol is a key factor in these transformations. cas.cn

The thiol group, along with the adjacent amide's carbonyl oxygen, can also act as a bidentate ligand, coordinating to metal ions. Studies on related N-(aryl)-2-mercaptoacetamides have shown that they can react with metal chlorides, such as dichlorobis(cyclopentadienyl)titanium(IV), in the presence of a base to form metal complexes. niscpr.res.intandfonline.com In these complexes, the compound coordinates to the metal center through both the sulfur atom and the carbonyl oxygen. niscpr.res.inresearchgate.net This chelating ability is a significant aspect of the thiol group's reactivity in this molecular context.

Exploration of Thiol-Ene and Thiol-Yne Click Chemistry for Functionalization

Thiol-ene and thiol-yne "click" chemistry represent highly efficient and versatile methods for the modification of molecules containing thiol groups. frontiersin.org These reactions proceed via a radical-mediated addition of the thiol across a double (ene) or triple (yne) bond. The reaction is typically initiated by light (photoinitiated) or a radical initiator and is known for its high yields, lack of side products, and tolerance to a wide range of functional groups. nih.govresearchgate.net

While specific studies on the application of thiol-ene or thiol-yne chemistry to N-(2-methylphenyl)-2-sulfanylacetamide are not prevalent, the general principles suggest its feasibility. The thiol group of the molecule could be reacted with various alkenes or alkynes to introduce diverse functionalities. This method offers a powerful strategy for creating a library of derivatives with tailored properties. The regioselectivity of the addition is often high, with the thiyl radical adding to the less substituted carbon of the unsaturated bond. nih.govmdpi.com The versatility of this reaction has been demonstrated in the synthesis of complex molecules, including carbohydrate mimetics and C-glycosyl derivatives. rsc.org

Reactivity of the Amide Linkage in N-(2-methylphenyl)-2-sulfanylacetamide

The amide bond is generally stable but can undergo specific reactions, primarily hydrolysis and modifications at the nitrogen atom.

Studies on Hydrolytic Stability and Pathways

The amide linkage in N-(2-methylphenyl)-2-sulfanylacetamide can be cleaved through hydrolysis, typically under strong acidic or basic conditions at elevated temperatures, to yield thioglycolic acid and o-toluidine (B26562). etsu.edu Amide hydrolysis is a nucleophilic acyl substitution reaction. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. etsu.edu

The stability of the amide bond is significant, and its hydrolysis often requires forcing conditions. However, the presence of specific enzymes, such as arylacetamide deacetylase, can catalyze the hydrolysis of aromatic amides under physiological conditions. tandfonline.com Studies on related N-arylacetamides have explored their hydrolytic stability, which can be influenced by the substituents on the aryl ring. nih.govrsc.org

N-Substitution Reactions of the Amide Nitrogen

The nitrogen atom of the amide group in N-(2-methylphenyl)-2-sulfanylacetamide bears a hydrogen atom, which can potentially be replaced through N-substitution reactions. N-alkylation of amides can be achieved, although it is often more challenging than the alkylation of amines due to the reduced nucleophilicity of the amide nitrogen. The synthesis of N-methyl-N-(2-methylphenyl)acetamide, a related compound, implies that N-alkylation is possible. lookchem.com

The synthesis of N-(2-methylphenyl)-2-sulfanylacetamide itself involves the acylation of o-toluidine. derpharmachemica.com This highlights the reactivity of the amino group in the precursor, and while the resulting amide is less nucleophilic, reactions at the nitrogen are still conceivable under appropriate conditions. For instance, deprotonation of the amide with a strong base could generate an amidate anion, which would be a more potent nucleophile for subsequent alkylation or acylation reactions.

Reactivity of the o-Methylphenyl Moiety

The chemical behavior of N-(2-methylphenyl)-2-sulfanylacetamide is significantly influenced by its o-methylphenyl group. This aromatic ring, substituted with both an activating methyl group and an N-acetyl group, participates in a range of reactions that are fundamental to the synthesis of more complex molecules. The electronic and steric properties of these substituents govern the ring's reactivity towards electrophiles and its ability to engage in metal-catalyzed bond formation.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of N-(2-methylphenyl)-2-sulfanylacetamide is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. pressbooks.pub The rate and regioselectivity of these reactions are dictated by the combined influence of the N-acetamido (-NHCOCH₂SH) and the methyl (-CH₃) substituents. Both groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring. masterorganicchemistry.com

The N-acetamido group is a moderately strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group is a weakly activating, ortho- and para-directing group. masterorganicchemistry.com In the N-(2-methylphenyl) moiety, these groups are positioned ortho to each other. Their directing effects are therefore cumulative, strongly favoring substitution at positions 4 and 6, which are para and ortho to the N-acetamido group, respectively.

Kinetic studies on the halogenation of toluidine isomers have shown that o-toluidine is highly reactive, with a reactivity order of p-toluidine (B81030) > o-toluidine > aniline (B41778). iosrjournals.orgresearchgate.net This inherent reactivity is expected to be retained in its acetamide (B32628) derivative. Typical EAS reactions such as nitration and halogenation are therefore feasible on the o-methylphenyl ring. wikipedia.org For instance, the rapid iodination of o-toluidine using molecular iodine in an aqueous medium highlights the ring's susceptibility to electrophilic attack. asianpubs.orgresearchgate.net

The general mechanism for these reactions involves a two-step process: the initial attack of the electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid removal of a proton from the site of attack to restore the ring's aromaticity. pressbooks.publibretexts.orgminia.edu.eg

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-(2-methylphenyl)-2-sulfanylacetamide

| Position on Ring | Activating/Deactivating Influence from N-Acetamido (at C1) | Activating/Deactivating Influence from Methyl (at C2) | Combined Effect | Predicted Outcome for Electrophilic Attack |

| 3 | Ortho (Steric Hindrance) | - | Weakly Activated | Minor Product |

| 4 | Para | Meta | Strongly Activated | Major Product |

| 5 | Meta | Para | Activated | Possible Product |

| 6 | Ortho | Meta | Strongly Activated | Major Product |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The functionalization of the o-methylphenyl ring can be further achieved through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wiley.com To serve as a substrate in common cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Heck reactions, the aromatic ring of N-(2-methylphenyl)-2-sulfanylacetamide must typically be pre-functionalized with a suitable leaving group, most commonly a halogen (e.g., Br, I, Cl). researchgate.netacs.org

For example, a halogenated derivative such as N-(4-bromo-2-methylphenyl)-2-sulfanylacetamide could readily participate in Suzuki-Miyaura coupling. In this reaction, the bromo-substituted compound would react with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the 4-position of the phenyl ring. smolecule.com The synthesis of 5-phenyl-o-toluidine (B1582755) via a Suzuki coupling of a halogenated o-toluidine precursor demonstrates the feasibility of this approach on the underlying scaffold.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the N-(halo-2-methylphenyl)acetamide derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. acs.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. acs.org

This methodology allows for the introduction of a wide array of substituents (alkyl, alkenyl, aryl, etc.) onto the aromatic ring, providing a versatile route to highly functionalized derivatives. eie.grnih.gov

Table 2: Examples of Plausible Metal-Catalyzed Cross-Coupling Reactions on Halogenated N-(2-methylphenyl)acetamide Scaffolds

| Reaction Name | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | N-(4-Bromo-2-methylphenyl) derivative | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-(4-Aryl-2-methylphenyl) derivative |

| Negishi Coupling | N-(4-Iodo-2-methylphenyl) derivative | Organozinc Reagent | PdCl₂(PPh₃)₂ | N-(4-Alkyl/Aryl-2-methylphenyl) derivative |

| Heck Coupling | N-(4-Bromo-2-methylphenyl) derivative | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | N-(4-Alkenyl-2-methylphenyl) derivative |

Development of Novel Derivatization Strategies for N-(2-methylphenyl)-2-sulfanylacetamide

The development of novel derivatives of N-(2-methylphenyl)-2-sulfanylacetamide is crucial for exploring its chemical space and potential applications. A prevalent and effective strategy for its derivatization involves a modular, multi-step synthetic approach that allows for the introduction of diverse functionalities. scielo.br

A common synthetic pathway begins with the acylation of o-toluidine. tjpr.org In this first step, o-toluidine is reacted with a haloacetyl halide, such as 2-bromoacetyl bromide or chloroacetyl chloride, typically in a basic medium. This reaction yields a key intermediate, 2-halo-N-(2-methylphenyl)acetamide (e.g., 2-bromo-N-(2-methylphenyl)acetamide). scielo.brtjpr.org This electrophilic intermediate is then poised for reaction with a variety of nucleophiles.

In the second step, the 2-halo-N-(2-methylphenyl)acetamide intermediate is reacted with a sulfur-containing nucleophile. This is most commonly a thiol-bearing heterocyclic compound, such as a 1,3,4-oxadiazole-2-thiol (B52307) or a 1,2,4-triazole-thiol. scielo.brevitachem.commdpi.com The reaction proceeds via nucleophilic substitution, where the sulfur atom displaces the halogen on the acetyl group, forming the final N-(2-methylphenyl)-2-(heterocyclylsulfanyl)acetamide derivative. evitachem.com

This two-step strategy is highly versatile because a wide range of derivatives can be synthesized by simply varying the starting materials. Different substituted anilines can be used in the first step, and a vast library of thiol-containing nucleophiles can be employed in the second step, leading to a large number of structurally diverse final compounds. tjpr.orgmdpi.com

Table 3: General Strategy for the Derivatization of N-(2-methylphenyl)-2-sulfanylacetamide

| Step | Reaction Type | Starting Materials | Key Intermediate/Product | Purpose |

| 1 | N-Acylation | o-Toluidine, 2-Haloacetyl Halide (e.g., ClCOCH₂Br) | 2-Halo-N-(2-methylphenyl)acetamide | Formation of a versatile electrophilic intermediate. |

| 2 | Nucleophilic Substitution | 2-Halo-N-(2-methylphenyl)acetamide, Thiol-containing Nucleophile (R-SH) | N-(2-methylphenyl)-2-(R-sulfanyl)acetamide | Introduction of diverse functional groups (R) via a thioether linkage. |

Coordination Chemistry and Ligand Design with N 2 Methylphenyl 2 Sulfanylacetamide

Chelation Properties via Thiol Sulfur, Amide Oxygen, and Amide Nitrogen Donor Atoms

N-(2-methylphenyl)-2-sulfanylacetamide features three potential coordination sites: the sulfur atom of the thiol group, the oxygen atom of the amide carbonyl group, and the nitrogen atom of the amide group. The deprotonated thiol sulfur is a soft donor atom, showing a strong affinity for soft or borderline metal ions. The amide group presents a classic example of ambidentate behavior, with coordination possible through either the oxygen or the nitrogen atom.

In the majority of cases, metal coordination is expected to occur via the thiol sulfur and the amide oxygen, forming a stable five-membered chelate ring. The amide oxygen is generally a better donor atom than the amide nitrogen due to its greater electronegativity and the localization of electron density. Coordination through the nitrogen atom is less common but can be influenced by the nature of the metal ion and the reaction conditions. The formation of chelate rings significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. shodhsagar.com

Formation and Characterization of Metal Complexes of N-(2-methylphenyl)-2-sulfanylacetamide

Metal complexes of N-(2-methylphenyl)-2-sulfanylacetamide can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction often involves the deprotonation of the thiol group, which can be facilitated by the addition of a base.

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, is commonly determined using methods such as the molar ratio method or Job's method of continuous variation. These techniques involve monitoring a physical property, such as absorbance, as the relative concentrations of the metal and ligand are varied.

The coordination geometry, which describes the spatial arrangement of the ligands around the central metal ion, is influenced by factors such as the coordination number of the metal, its d-electron configuration, and the steric bulk of the ligands. wikipedia.orgrsc.org Common coordination geometries for metal complexes include tetrahedral, square planar, and octahedral. libretexts.org For instance, a metal ion with a coordination number of four might adopt a tetrahedral or a square planar geometry, while a coordination number of six typically results in an octahedral geometry. libretexts.org The specific geometry adopted by a metal complex of N-(2-methylphenyl)-2-sulfanylacetamide would be determined through techniques like X-ray crystallography, which provides precise information on bond lengths and angles. nih.gov

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation, the vibrational frequencies of these groups will shift. For N-(2-methylphenyl)-2-sulfanylacetamide, the disappearance of the S-H stretching band and a shift in the C=O stretching frequency of the amide group are strong indicators of coordination through the thiol sulfur and amide oxygen.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Inference |

| ν(S-H) | ~2550-2600 | Absent | Deprotonation and coordination of the thiol sulfur. |

| ν(C=O) | ~1650-1670 | Lower frequency (e.g., ~1620-1640) | Coordination of the amide oxygen. |

| ν(N-H) | ~3200-3300 | Minor shift | Amide nitrogen is likely not directly involved in coordination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation. The disappearance of the thiol proton signal in ¹H NMR is a clear indication of its deprotonation and involvement in bonding. Shifts in the resonances of the protons and carbons near the coordinating atoms also provide evidence of complex formation. rsc.org

| Nucleus | Expected Chemical Shift (ppm) in Free Ligand | Expected Chemical Shift (ppm) in Metal Complex | Inference |

| ¹H (S-H) | Variable, broad singlet | Absent | Deprotonation and coordination of the thiol sulfur. |

| ¹H (N-H) | ~8.0-9.0 | Broadening or slight shift | Change in the electronic environment of the amide group upon complexation. |

| ¹³C (C=O) | ~170 | Shift to lower or higher field | Coordination of the amide oxygen. |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the ligand and the metal ion. The formation of a metal complex often leads to shifts in the absorption bands of the ligand (π→π* and n→π* transitions) and the appearance of new bands corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. nih.gov

Influence of Metal Ion Type and Oxidation State on Complex Stability and Structure

The stability and structure of metal complexes formed with N-(2-methylphenyl)-2-sulfanylacetamide are significantly influenced by the properties of the metal ion.

Charge and Size of the Metal Ion: Generally, for metals in the same group, the stability of the complex decreases as the size of the metal ion increases. shodhsagar.com For metal ions of similar size, a higher charge on the metal ion leads to a more stable complex due to stronger electrostatic attraction. shodhsagar.com

Hard and Soft Acid-Base (HSAB) Principle: The thiol sulfur is a soft donor atom and will form more stable complexes with soft metal ions (e.g., Ag⁺, Hg²⁺, Cd²⁺). The amide oxygen is a harder donor and will have a stronger affinity for hard metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺). Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate effectively with both donor atoms.

Oxidation State: The oxidation state of the metal ion affects its "hardness" or "softness" and its ionic radius, thereby influencing the stability and geometry of the complex. Higher oxidation states generally lead to smaller ionic radii and harder character. researchgate.netresearchgate.net

Crystal Field Stabilization Energy (CFSE): For transition metal ions, the arrangement of d-electrons in the presence of the ligand field can provide additional stability. The magnitude of the CFSE depends on the metal ion, its oxidation state, and the coordination geometry. shodhsagar.com

Design and Synthesis of N-(2-methylphenyl)-2-sulfanylacetamide-derived Polymeric Ligands

Polymeric ligands derived from N-(2-methylphenyl)-2-sulfanylacetamide can be designed to create materials with interesting properties, such as applications in catalysis, sensing, or ion exchange. The synthesis of such polymers can be approached in two main ways:

Polymerization of a functionalized monomer: The N-(2-methylphenyl)-2-sulfanylacetamide molecule can be modified to include a polymerizable group (e.g., a vinyl group). This functionalized monomer can then be polymerized to create a polymer with pendant chelating units.

Using the complex as a building block: A pre-formed metal complex of N-(2-methylphenyl)-2-sulfanylacetamide that has uncoordinated functional groups can be used as a monomer. This "metal-complex-as-ligand" approach can be used to build up larger polymeric structures by linking these monomeric units together, often with the help of another metal ion or a bridging ligand. nih.gov The resulting coordination polymers can form one-, two-, or three-dimensional networks. mdpi.com

The design of these polymeric ligands would consider the desired properties of the final material, such as the flexibility of the polymer backbone and the density of the chelating sites.

Insufficient Information to Generate Requested Article on the Analytical Applications of N-(2-methylphenyl)-2-sulfanylacetamide

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the analytical applications of the chemical compound N-(2-methylphenyl)-2-sulfanylacetamide, also known as Thioglycolic acid o-toluidide, corresponding to the detailed outline provided.

The requested article was to be structured around the "Analytical Applications of N-(2-methylphenyl)-2-sulfanylacetamide as a Reagent," with specific subsections focusing on its use in the selective detection and quantification of metal ions through spectrophotometric, colorimetric, and electrochemical methods. Additionally, the outline required detailed information on its role in advanced separation techniques such as solvent extraction and chromatography, as well as an analysis of its interfacial interactions for surface analysis.

Despite extensive searches for relevant studies, no specific data, research findings, or detailed methodologies were found for N-(2-methylphenyl)-2-sulfanylacetamide in the following areas:

Analytical Applications of N 2 Methylphenyl 2 Sulfanylacetamide As a Reagent

Interfacial Interactions of N-(2-methylphenyl)-2-sulfanylacetamide for Surface Analysis:While information exists on the surface analysis of structurally related compounds, no specific studies detailing the interfacial interactions or a Hirshfeld surface analysis of N-(2-methylphenyl)-2-sulfanylacetamide could be located.

Due to the absence of specific research data and detailed findings in the published scientific literature for N-(2-methylphenyl)-2-sulfanylacetamide across all sections of the provided outline, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the user's request. The creation of such an article would require speculative information, which falls outside the scope of providing fact-based and accurate content.

Catalytic Applications and Mechanistic Investigations Involving N 2 Methylphenyl 2 Sulfanylacetamide

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The sulfur and nitrogen atoms in N-(2-methylphenyl)-2-sulfanylacetamide offer potential coordination sites for transition metals, suggesting its utility as a ligand.

Thioamides and related sulfur-containing compounds are known to form stable complexes with various transition metals, including palladium, copper, and iron. These complexes have shown catalytic activity in a range of organic transformations. For instance, palladium(II) complexes with O,S-thioamide ligands have been utilized as catalysts in β-alkylation reactions researcher.life. The thioamide moiety can act as a bidentate ligand, coordinating to the metal center through both the sulfur and nitrogen or oxygen atoms, thereby influencing the electronic and steric environment of the catalyst.

It is plausible that N-(2-methylphenyl)-2-sulfanylacetamide could form similar metal complexes, acting as an N,S-bidentate ligand. Such complexes could potentially catalyze a variety of cross-coupling reactions, hydrogenations, and oxidations. The nature of the o-tolyl group could also influence the catalytic activity by providing steric bulk around the metal center, which can be beneficial for certain catalytic processes. Research on thioamide-based metal complexes has also explored their potential as anticancer agents, highlighting the strong interaction between the thioamide functional group and metal ions nih.gov.

Table 1: Potential Metal-Catalyzed Reactions with N-(2-methylphenyl)-2-sulfanylacetamide as a Ligand

| Catalytic Reaction | Potential Metal Center | Role of Ligand | Plausible Product Classes |

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni, Cu | Stabilize active metal species, influence selectivity | Biaryls, substituted alkenes |

| Hydrogenation | Ru, Rh, Ir | Modulate electronic properties of the metal, enhance activity | Saturated organic molecules |

| Oxidation | Fe, Co, Mn | Mediate electron transfer, stabilize high-valent metal species | Alcohols, ketones, epoxides |

| C-H Activation | Pd, Rh | Directing group, facilitate C-H bond cleavage | Functionalized aromatic compounds |

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. This is typically achieved by using chiral ligands to create a chiral environment around the metal catalyst.

While there is no specific literature on chiral derivatives of N-(2-methylphenyl)-2-sulfanylacetamide for asymmetric catalysis, the general principles of ligand design can be applied. The introduction of a chiral center into the ligand backbone, for example, by using a chiral amine or a chiral thiol precursor in its synthesis, could yield a chiral version of the molecule. Such chiral ligands could be employed in a variety of asymmetric transformations.

For instance, chiral thioamides have been explored in the context of asymmetric aldol reactions catalyzed by copper(I) complexes, demonstrating that the thioamide scaffold can be effective in inducing stereoselectivity researchgate.net. The development of chiral N,N'-dioxide nickel(II) complexes for asymmetric intramolecular conjugate additions further underscores the potential of N-containing ligands in creating effective asymmetric catalysts.

Table 2: Potential Chiral Derivatives and Their Applications in Asymmetric Catalysis

| Chiral Modification of N-(2-methylphenyl)-2-sulfanylacetamide | Potential Asymmetric Reaction | Expected Outcome |

| Introduction of a chiral center on the tolyl group | Asymmetric Hydrogenation | Enantiomerically enriched alkanes |

| Use of a chiral thiol precursor | Asymmetric Allylic Alkylation | Enantiomerically enriched alkenes |

| Attachment of a known chiral auxiliary | Asymmetric Cyclopropanation | Enantiomerically enriched cyclopropanes |

Immobilization of N-(2-methylphenyl)-2-sulfanylacetamide for Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages over homogeneous catalysis, including ease of catalyst separation and recycling. A common strategy in developing heterogeneous catalysts is the immobilization of a homogeneous catalyst or ligand onto a solid support.

N-(2-methylphenyl)-2-sulfanylacetamide could be immobilized on various solid supports, such as silica, alumina, or polymers, through several methods. The thiol group provides a convenient handle for covalent attachment to the support material. For example, it could react with a surface-functionalized support bearing electrophilic groups. Alternatively, the aromatic ring could be functionalized to enable grafting onto the support.

Once immobilized, this functionalized material could be used to chelate metal ions, creating a solid-supported catalyst. This approach has been successfully employed for a variety of ligands to create robust and recyclable catalysts for industrial applications. The immobilization of catalytically active metal species or organometallic complexes on various support materials has been shown to provide reusable heterogeneous catalysts with improved performances mdpi.com. For example, iron catalysts have been successfully heterogenized on supports like silica and Merrifield resins for various organic transformations mdpi.com.

Elucidation of Catalytic Reaction Mechanisms and Kinetic Profiles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For catalytic systems involving N-(2-methylphenyl)-2-sulfanylacetamide as a ligand, the mechanism would likely involve the coordination of the ligand to the metal center, followed by the catalytic cycle specific to the reaction.

Metal-ligand cooperation (MLC) is an important mechanistic concept where the ligand is not just a spectator but actively participates in bond activation steps. The thiol group in N-(2-methylphenyl)-2-sulfanylacetamide could potentially engage in MLC. For instance, in a hydrogenation reaction, the S-H bond could participate in the heterolytic cleavage of dihydrogen in cooperation with the metal center nih.govmdpi.com.

Kinetic studies would be essential to understand the reaction rates and the influence of various parameters such as substrate concentration, catalyst loading, temperature, and pressure. Such studies would help in determining the rate-determining step of the catalytic cycle and provide insights into the nature of the active catalytic species. While detailed kinetic profiles for reactions involving this specific ligand are not available, studies on related systems, such as zinc-catalyzed cyclization of alkynyl derivatives, have employed kinetic studies to elucidate the reaction mechanism, confirming first-order dependence on the catalyst concentration nih.gov.

Table 3: Hypothetical Mechanistic Steps in a Catalytic Cycle

| Step | Description | Role of N-(2-methylphenyl)-2-sulfanylacetamide Ligand |

| Ligand Coordination | The ligand binds to the metal precursor to form the active catalyst. | Acts as an N,S-bidentate ligand, creating a specific coordination environment. |

| Oxidative Addition | The substrate reacts with the metal center, increasing its oxidation state. | Modulates the redox potential of the metal center. |

| Migratory Insertion/Transmetalation | A group from the ligand or another substrate inserts into a metal-substrate bond, or a group is transferred from another metal. | Steric and electronic effects of the ligand influence the regioselectivity and rate of this step. |

| Reductive Elimination | The product is formed and released from the metal center, which returns to its initial oxidation state. | The ligand framework facilitates the release of the product and regeneration of the active catalyst. |

Computational Chemistry and Spectroscopic Characterization of N 2 Methylphenyl 2 Sulfanylacetamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of N-(2-methylphenyl)-2-sulfanylacetamide at the atomic level. These computational methods offer insights that complement and help interpret experimental data.

The flexibility of N-(2-methylphenyl)-2-sulfanylacetamide allows for multiple conformations arising from rotation around single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. Computational conformational analysis, typically using Density Functional Theory (DFT), is employed to identify the most stable conformers in the gas phase and in solution. The analysis focuses on the dihedral angles between the phenyl ring and the amide plane, as well as the orientation of the sulfanylacetamide side chain. For the closely related compound, N-(2-Methylphenyl)acetamide, the acetamide (B32628) unit is found to be slightly twisted with respect to the 2-methylphenyl substituent in the solid state. researchgate.net The conformation of the N—H bond is anti to the ortho-methyl substituent. researchgate.net

Tautomerism is another key aspect to consider. N-(2-methylphenyl)-2-sulfanylacetamide can potentially exist in different tautomeric forms, including the amide-imidol and the thiol-thione forms. Quantum chemical calculations help in determining the relative energies of these tautomers to predict the predominant species under different conditions. The stability is evaluated by comparing the Gibbs free energies of the optimized geometries for each tautomer.

Table 1: Predicted Tautomers of N-(2-methylphenyl)-2-sulfanylacetamide

| Tautomer Name | Structural Feature |

|---|---|

| Amide (Keto) | -C(=O)-NH- |

| Imidol (Enol) | -C(OH)=N- |

| Thiol | -SH |

This is an interactive data table. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For N-(2-methylphenyl)-2-sulfanylacetamide, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO is likely centered on the carbonyl group of the amide linkage. These calculations are vital for understanding the molecule's behavior in chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description | Predicted Location |

|---|---|---|---|

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital | Electron-rich areas (S atom, Phenyl ring) |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital | Electron-poor areas (Carbonyl group) |

This is an interactive data table. The values are placeholders for results from specific quantum chemical calculations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in N-(2-methylphenyl)-2-sulfanylacetamide and elucidating its molecular structure. kurouskilab.com These two methods are complementary.

In the IR spectrum, the characteristic absorption bands confirm the presence of key functional groups. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption expected around 1650-1680 cm⁻¹. The S-H stretching vibration from the thiol group is often weak and appears near 2550-2600 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while C-H stretches of the methyl and methylene (B1212753) groups are found below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-S and S-S (if dimerization occurs) bonds, which are weak in the IR spectrum, can often be more readily observed in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. Theoretical calculations of the vibrational frequencies using methods like DFT are crucial for the accurate assignment of the observed experimental bands. nih.gov

Table 3: Expected Vibrational Frequencies for N-(2-methylphenyl)-2-sulfanylacetamide

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 | Strong, Sharp (IR) |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong (IR) |

| N-H (Amide II) | Bending | 1510 - 1570 | Moderate (IR) |

| S-H (Thiol) | Stretching | 2550 - 2600 | Weak (IR), Moderate (Raman) |

| C-S | Stretching | 600 - 800 | Weak (IR), Moderate (Raman) |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretching | 2850 - 2970 | Moderate |

This is an interactive data table. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of N-(2-methylphenyl)-2-sulfanylacetamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The amide proton (N-H) would typically appear as a broad singlet at a downfield chemical shift (around 8-9 ppm). The protons on the phenyl ring would show a complex multiplet pattern in the aromatic region (7-8 ppm). The methyl group protons on the ring would give a singlet around 2.2-2.5 ppm. The methylene (CH₂) protons adjacent to the sulfur and carbonyl groups would appear as a singlet, and the thiol (S-H) proton would be a broad singlet, its position being highly dependent on concentration and solvent.

The ¹³C NMR spectrum would show distinct peaks for each carbon atom. The carbonyl carbon of the amide is the most deshielded, appearing around 170 ppm. The aromatic carbons would have signals between 120-140 ppm, while the methyl carbon would be observed at approximately 15-20 ppm and the methylene carbon around 30-40 ppm. Advanced 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons for a complete and definitive structural assignment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of N-(2-methylphenyl)-2-sulfanylacetamide and to study its fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular ion peak [M]⁺ would confirm the compound's molar mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the o-toluidine (B26562) cation and the sulfanylacetyl radical. Another possible fragmentation is the loss of the SH group or the entire sulfanyl-methylene group. Analyzing these fragments helps to piece together the molecule's structure and corroborate assignments from other spectroscopic methods.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of N-(2-methylphenyl)-2-sulfanylacetamide in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles.

For the closely related structure of N-(2-Methylphenyl)acetamide, single-crystal X-ray diffraction studies show an orthorhombic crystal system with the space group Pbca. researchgate.net In this analog, the acetamide unit is slightly twisted relative to the phenyl ring. researchgate.net A crucial feature in the crystal packing of such amides is the formation of intermolecular hydrogen bonds. researchgate.net Typically, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen atom acts as an acceptor, leading to the formation of chains or more complex networks that stabilize the crystal lattice. researchgate.net A similar arrangement would be expected for N-(2-methylphenyl)-2-sulfanylacetamide, potentially with additional interactions involving the thiol group.

Table 4: Crystallographic Data for the Analog N-(2-Methylphenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.9608 (10) |

| b (Å) | 12.4784 (17) |

| c (Å) | 15.012 (2) |

| V (ų) | 1678.6 (4) |

Data from a study on a closely related compound. researchgate.net

Advanced Materials Science Applications of N 2 Methylphenyl 2 Sulfanylacetamide and Its Derivatives

Integration into Polymer Systems as a Monomer, Initiator, or Chain Transfer Agent

Surface Functionalization of Nanomaterials with N-(2-methylphenyl)-2-sulfanylacetamide

Stabilization and Surface Modification of Quantum Dots and Nanoparticles

No literature was found detailing the use of N-(2-methylphenyl)-2-sulfanylacetamide for the stabilization or surface modification of quantum dots and nanoparticles. Thioglycolic acid is commonly employed as a capping or stabilizing agent for quantum dots, but this application has not been reported for its o-toluidide derivative. atamanchemicals.com

Functionalization of Metal-Organic Frameworks (MOFs) for Specific Interactions

There is no evidence of N-(2-methylphenyl)-2-sulfanylacetamide being used to functionalize Metal-Organic Frameworks (MOFs). Research on the functionalization of MOFs with thiol-containing molecules has focused on compounds like Thioglycolic acid to introduce specific functionalities, such as enhancing the adsorption of certain dyes. researchgate.netscispace.comamazonaws.comamazonaws.com

Exploration of Self-Assembly and Supramolecular Architectures involving N-(2-methylphenyl)-2-sulfanylacetamide

No publications were identified that explore the self-assembly properties or the formation of supramolecular architectures involving N-(2-methylphenyl)-2-sulfanylacetamide.

Environmental Fate and Degradation Pathways of N 2 Methylphenyl 2 Sulfanylacetamide

Biotic Degradation Mechanisms and Identification of Metabolites

The primary mechanism for the biotic degradation of thioamides like N-(2-methylphenyl)-2-sulfanylacetamide is expected to be initiated by microbial oxidation. Studies on the degradation of thioacetamide (B46855) have shown that it undergoes S-oxidation to form thioacetamide S-oxide, which is then further oxidized to a reactive S,S-dioxide metabolite. nih.govnih.govresearchgate.netethz.chresearchgate.net This process is often mediated by monooxygenase enzymes present in various microorganisms. ethz.ch

Following this analogy, the proposed initial biotic degradation step for N-(2-methylphenyl)-2-sulfanylacetamide would involve the oxidation of the sulfur atom to form the corresponding S-oxide. This intermediate is likely more susceptible to further microbial attack. Subsequent enzymatic action could lead to the cleavage of the amide bond, resulting in the formation of o-toluidine (B26562) and 2-sulfinylacetic acid or its further oxidation products.

Potential metabolites from the biotic degradation of N-(2-methylphenyl)-2-sulfanylacetamide could include:

N-(2-methylphenyl)-2-(sulfinyl)acetamide (the S-oxide)

o-Toluidine

2-Sulfinylacetic acid

2-Sulfonylacetic acid

It is important to note that the specific metabolites formed would depend on the microbial communities present in the environment and the prevailing conditions such as pH, temperature, and oxygen availability. The further degradation of these primary metabolites would then proceed along their own respective pathways. For instance, o-toluidine is a known aniline (B41778) derivative and its environmental fate has been studied more extensively.

Table 1: Plausible Biotic Degradation Metabolites of N-(2-methylphenyl)-2-sulfanylacetamide

| Metabolite Name | Chemical Formula | Role in Degradation Pathway |

| N-(2-methylphenyl)-2-(sulfinyl)acetamide | C9H11NO2S | Initial oxidation product |

| o-Toluidine | C7H9N | Product of amide bond cleavage |

| 2-Sulfinylacetic acid | C2H4O3S | Product of amide bond cleavage |

| 2-Sulfonylacetic acid | C2H4O4S | Further oxidation product |

Abiotic Degradation Pathways, including Photodegradation and Chemical Oxidation

Abiotic degradation processes, such as photodegradation and chemical oxidation, can also contribute to the transformation of N-(2-methylphenyl)-2-sulfanylacetamide in the environment.

Photodegradation: While specific data on the photolytic behavior of this compound are not available, N-aryl amides can undergo photodegradation in the presence of sunlight. The aromatic ring and the amide linkage are potential chromophores that can absorb UV radiation, leading to the excitation of the molecule and subsequent chemical reactions. The presence of a sulfur atom might also influence the photochemical reactivity. Potential photodegradation pathways could involve the cleavage of the amide bond or transformations of the aromatic ring.

Chemical Oxidation: Chemical oxidants present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, can react with N-(2-methylphenyl)-2-sulfanylacetamide. The sulfur atom and the aromatic ring are likely sites for oxidative attack. Oxidation of the sulfur atom would lead to the formation of the S-oxide and sulfone, similar to the biotic pathway.

Hydrolysis: Thioamides are generally more resistant to hydrolysis than their corresponding amide analogs. nih.gov The rate of hydrolysis is dependent on pH and temperature. Under typical environmental pH conditions (pH 5-9), the hydrolysis of the amide bond in N-(2-methylphenyl)-2-sulfanylacetamide is expected to be a slow process and, therefore, may not be a significant degradation pathway compared to biotic degradation or photodegradation.

Environmental Persistence and Transformation Studies in Varied Media (e.g., Aqueous, Soil Systems)

The environmental persistence of N-(2-methylphenyl)-2-sulfanylacetamide is a function of its susceptibility to the degradation pathways mentioned above and its partitioning behavior in different environmental compartments.

Aqueous Systems: In aqueous environments, the compound's fate will be governed by a combination of biodegradation, photodegradation, and hydrolysis. Given that hydrolysis is likely slow, biodegradation and photodegradation are expected to be the more significant removal mechanisms. The water solubility of the compound will influence its distribution in the water column and its availability for microbial degradation.

Soil Systems: In soil, the persistence of N-(2-methylphenyl)-2-sulfanylacetamide will be influenced by its adsorption to soil particles and its bioavailability to soil microorganisms. The organic carbon content of the soil is a key factor in the sorption of organic compounds. usda.gov A higher organic carbon content generally leads to stronger adsorption, which can reduce the compound's mobility and bioavailability, potentially increasing its persistence.

The rate of biodegradation in soil is dependent on the microbial population, soil moisture, temperature, and nutrient availability. The half-life of the compound in soil can vary significantly depending on these factors. While specific half-life data for N-(2-methylphenyl)-2-sulfanylacetamide is not available, studies on other organic compounds have shown a wide range of persistence in soil. science.govekb.eg

Table 2: Factors Influencing the Environmental Persistence of N-(2-methylphenyl)-2-sulfanylacetamide

| Environmental Compartment | Key Influencing Factors | Expected Outcome on Persistence |

| Aqueous Systems | Biodegradation rate, Photodegradation rate, Water solubility | Lower persistence in biologically active and sunlit waters. |

| Soil Systems | Soil organic carbon content (Koc), Microbial activity, Soil moisture, Temperature | Higher persistence in soils with high organic carbon and low microbial activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.